(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure that includes a cyclopropyl group, a tert-butyl ether, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the tert-Butyl Ether: This step involves the protection of a hydroxyl group using tert-butyl chloride in the presence of a base like pyridine.
Formation of the Butanoic Acid Moiety: This can be done through a series of reactions including oxidation and esterification, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or tert-butyl ether positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxopentanoic acid
- (2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
YKHQTIZYPWUPQR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |
Origin of Product |
United States |
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